

# Preclinical Application Notes: JAB-3068 and PD-1 Inhibitor Combination Therapy

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## Compound of Interest

Compound Name: JAB-3068

Cat. No.: B10824661

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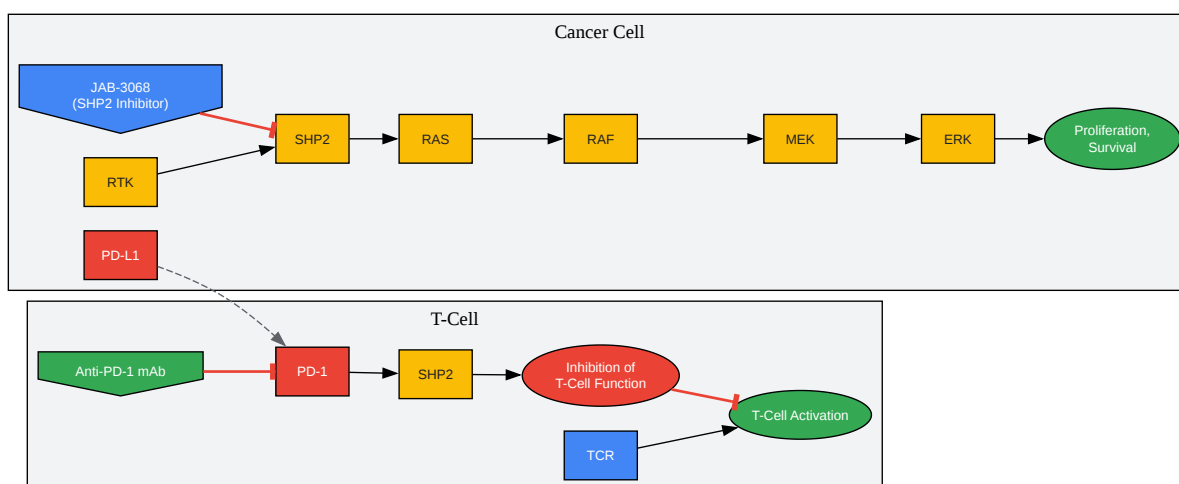
## Introduction

**JAB-3068** is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is implicated in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] Beyond its role in oncogenic signaling, SHP2 is also involved in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway.[1][2] Inhibition of SHP2 is hypothesized to have a dual anti-tumor effect: directly impeding cancer cell proliferation and enhancing anti-tumor immunity.[3] This has led to the clinical investigation of **JAB-3068** in combination with PD-1 inhibitors for the treatment of advanced solid tumors.[4]

These application notes provide an overview of the preclinical rationale and methodologies for studying the combination of a SHP2 inhibitor with a PD-1 inhibitor. Due to the limited availability of published preclinical data specifically for **JAB-3068** in combination with PD-1 blockade, this document leverages data from a closely related, potent, and selective SHP2 inhibitor from the same developer, JAB-3312, to illustrate the expected synergistic effects and provide detailed experimental protocols.[1][5] The data presented herein is derived from the publication "JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies" in Clinical Cancer Research.[1][5]

## Signaling Pathway and Mechanism of Action

The combination of a SHP2 inhibitor like **JAB-3068** with a PD-1 inhibitor targets two distinct but interconnected mechanisms of tumor progression and immune evasion.



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**Figure 1:** Dual mechanism of SHP2 and PD-1 inhibition.

As depicted in Figure 1, SHP2 is a key component of the PD-1 signaling cascade in T-cells.[2] Engagement of PD-1 by its ligand PD-L1 on cancer cells leads to the recruitment and activation of SHP2, which in turn dephosphorylates downstream signaling molecules of the T-cell receptor (TCR), leading to T-cell exhaustion and an impaired anti-tumor immune response. By inhibiting SHP2, **JAB-3068** can potentially restore T-cell function and enhance the efficacy of PD-1 blockade. Concurrently, in cancer cells with mutations in the RTK/RAS pathway, SHP2 inhibition directly blocks the signaling cascade that drives tumor cell growth and survival.[1]

## Preclinical Data (Derived from JAB-3312 Studies)

The following tables summarize key preclinical findings for the SHP2 inhibitor JAB-3312, demonstrating its potency and synergistic activity with a PD-1 inhibitor.[\[1\]](#)[\[5\]](#)

### In Vitro Potency of SHP2 Inhibition

Assay Type	JAB-3312 IC50 (nmol/L)
SHP2 Enzymatic Activity	1.44
p-ERK Inhibition (KYSE-520 cells)	0.68
p-ERK Inhibition (NCI-H358 cells)	4.84

Table 1: In vitro inhibitory activity of JAB-3312.  
Data extracted from Kang D, et al., Clin Cancer Res, 2025.[\[1\]](#)[\[5\]](#)

### In Vivo Efficacy of JAB-3312 in Combination with Anti-PD-1 Antibody

Treatment Group	Tumor Growth Inhibition (TGI, %)
Vehicle	0
Anti-PD-1 (10 mg/kg)	35
JAB-3312 (1 mg/kg)	45
JAB-3312 (1 mg/kg) + Anti-PD-1 (10 mg/kg)	85

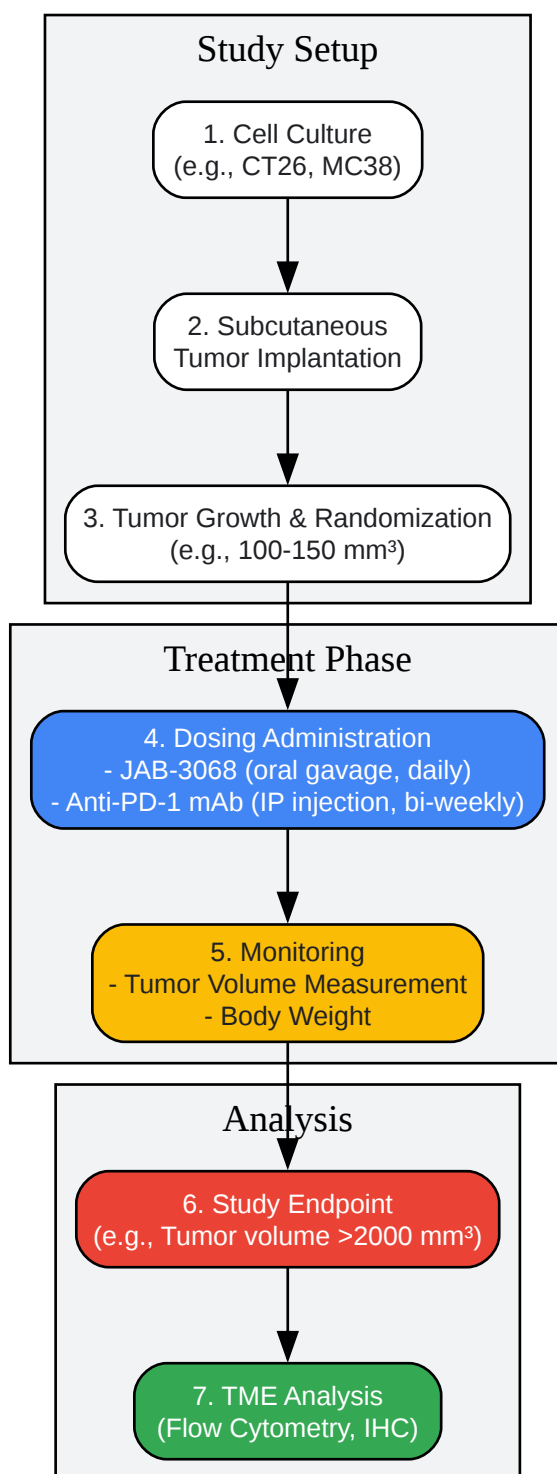
Table 2: Synergistic anti-tumor effect of JAB-3312 and anti-PD-1 antibody in a syngeneic mouse model. TGI was assessed at the end of the study. Data extracted from Kang D, et al., Clin Cancer Res, 2025.[\[1\]](#)

## Experimental Protocols

The following protocols are based on the methodologies described for the preclinical evaluation of JAB-3312 and are provided as a guide for researchers investigating **JAB-3068** in similar combination studies.<sup>[1]</sup>

## Protocol 1: In Vivo Syngeneic Tumor Model Study

This protocol outlines the workflow for assessing the in vivo efficacy of a SHP2 inhibitor in combination with a PD-1 inhibitor using a syngeneic mouse model, which possesses a competent immune system.



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**Figure 2:** Experimental workflow for in vivo combination study.

Materials:

- Syngeneic mouse tumor cell line (e.g., CT26 or MC38)
- Immunocompetent mice (e.g., BALB/c or C57BL/6)
- **JAB-3068** (or analog) formulated for oral gavage
- Anti-mouse PD-1 antibody (or isotype control)
- Calipers for tumor measurement
- Standard animal housing and care facilities

Procedure:

- Cell Culture and Implantation:
  - Culture the chosen syngeneic tumor cells under standard conditions.
  - Harvest and resuspend cells in a suitable medium (e.g., PBS).
  - Subcutaneously implant tumor cells into the flank of the mice.
- Tumor Growth and Group Randomization:
  - Monitor tumor growth using caliper measurements.
  - Once tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>), randomize the animals into treatment groups (Vehicle, **JAB-3068** alone, Anti-PD-1 alone, Combination).
- Treatment Administration:
  - Administer **JAB-3068** daily via oral gavage at the desired dose.
  - Administer the anti-PD-1 antibody via intraperitoneal (IP) injection at the specified dose and schedule (e.g., twice weekly).
- Monitoring and Efficacy Assessment:
  - Measure tumor volumes and body weights 2-3 times per week.

- Continue treatment and monitoring until the study endpoint is reached (e.g., tumors exceed a certain volume, or signs of toxicity are observed).
- Endpoint Analysis:
  - At the end of the study, euthanize the animals and excise the tumors.
  - A portion of the tumor can be fixed for immunohistochemistry (IHC) or dissociated for flow cytometric analysis of the tumor microenvironment (TME).

## Protocol 2: Tumor Microenvironment (TME) Analysis by Flow Cytometry

This protocol details the steps for analyzing the immune cell composition of tumors following treatment.

### Materials:

- Excised tumors from the in vivo study
- Tumor dissociation kit
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)
- Flow cytometer

### Procedure:

- Tumor Dissociation:
  - Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension according to the manufacturer's protocol for the dissociation kit.
- Cell Staining:

- Count the viable cells and aliquot into tubes for staining.
- Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations (e.g., T-cells, regulatory T-cells, cytotoxic T-cells).
- Flow Cytometry Acquisition and Analysis:
  - Acquire the stained samples on a flow cytometer.
  - Analyze the data to quantify the proportions of different immune cell subsets within the tumor microenvironment for each treatment group.

## Conclusion

The preclinical rationale for combining **JAB-3068** with a PD-1 inhibitor is strong, targeting both cancer cell-intrinsic signaling and anti-tumor immunity. The data from the analogous SHP2 inhibitor, JAB-3312, demonstrates a significant synergistic effect in preclinical models.<sup>[1][5]</sup> The provided protocols offer a framework for researchers to further investigate this promising combination therapy. Further studies are warranted to delineate the precise molecular mechanisms of synergy and to identify biomarkers that may predict response to this combination therapy.

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